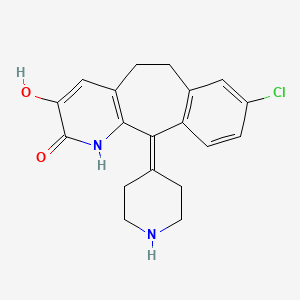

2,3-Dihydroxy Desloratadine

Description

Properties

Molecular Formula |

C19H19ClN2O2 |

|---|---|

Molecular Weight |

342.8 g/mol |

IUPAC Name |

13-chloro-6-hydroxy-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),6,12,14-pentaen-5-one |

InChI |

InChI=1S/C19H19ClN2O2/c20-14-3-4-15-12(9-14)1-2-13-10-16(23)19(24)22-18(13)17(15)11-5-7-21-8-6-11/h3-4,9-10,21,23H,1-2,5-8H2,(H,22,24) |

InChI Key |

KQLKUYXOSGWEGP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)NC(=O)C(=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroxy Desloratadine typically involves the hydroxylation of Desloratadine. One common method is the microbial biotransformation of Desloratadine using fungi such as Cunninghamella elegans, Cunninghamella echinulata, and Aspergillus niger . These fungi can hydroxylate Desloratadine to produce 2,3-Dihydroxy Desloratadine under controlled conditions.

Industrial Production Methods: Industrial production of 2,3-Dihydroxy Desloratadine may involve chemical synthesis routes that include the use of specific catalysts and reaction conditions to achieve selective hydroxylation. The process may involve the use of solvents such as ethanol and propylene glycol, and the reaction conditions may include controlled temperature and pH levels to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroxy Desloratadine can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be further oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to remove the hydroxyl groups, reverting to Desloratadine.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to substitute the hydroxyl groups with halogens.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of Desloratadine.

Substitution: Formation of halogenated derivatives of Desloratadine.

Scientific Research Applications

2,3-Dihydroxy Desloratadine has several scientific research applications, including:

Chemistry: Used as a model compound to study hydroxylation reactions and the effects of hydroxyl groups on the pharmacological properties of antihistamines.

Biology: Investigated for its potential effects on histamine receptors and its role in modulating allergic responses.

Medicine: Explored for its potential use in treating allergic conditions and its pharmacokinetic properties compared to Desloratadine.

Mechanism of Action

2,3-Dihydroxy Desloratadine exerts its effects by competing with free histamine for binding at H1-receptors in various tissues, including the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle . This binding blocks the action of endogenous histamine, leading to temporary relief of allergic symptoms such as nasal congestion and watery eyes. The hydroxyl groups may enhance the binding affinity and selectivity of the compound for H1-receptors, potentially improving its efficacy and reducing side effects .

Comparison with Similar Compounds

Liraglutide (GLP-1 Analog)

- Mechanism : Activates GLP-1 receptors → ↑ insulin secretion.

Rosiglitazone (TZD)

- Mechanism : PPAR-γ agonism → adipocyte differentiation.

Charantin (Natural Extract)

- Mechanism : AMPK activation.

Gene Expression Modulation in Key Pathways

| Gene/Protein | ABG-001 Effect | Metformin Effect | Reference |

|---|

Structural Comparison with Analogues

ABG-001 features a 14-carbon alkyl chain esterified to 2,3-dihydroxybenzoic acid, distinguishing it from:

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 2,3-Dihydroxy Desloratadine in complex matrices like pharmaceutical formulations?

- Methodological Answer : Utilize parallel factor analysis (PARAFAC) to resolve spectral interferences in multi-dimensional pH-absorbance datasets. This technique decomposes three-way data (wavelength, pH, concentration) to extract spectral and pH profiles, enabling simultaneous quantification of the compound and determination of its acid dissociation constant (pKa). Validate results against ultra-performance liquid chromatography (UPLC) to ensure accuracy, particularly when excipients or degradation products interfere . For low recovery rates, consider LC-MS/MS to improve sensitivity, as traditional UPLC may fail to detect trace amounts in permeability studies .

Q. How should researchers handle spectral interferences when determining the acid dissociation constant (pKa) of 2,3-Dihydroxy Desloratadine?

- Methodological Answer : Design experiments to collect pH-UV/Vis absorption datasets across a pH gradient (e.g., pH 1–12) and multiple concentrations. Apply PARAFAC to isolate the contribution of 2,3-Dihydroxy Desloratadine from overlapping spectral signals of excipients or impurities. Validate the model using leave-one-out cross-validation or residual analysis to confirm the absence of overfitting. Compare derived pKa values with theoretical predictions (e.g., computational chemistry tools) to resolve discrepancies .

Advanced Research Questions

Q. How can researchers address low recovery rates of 2,3-Dihydroxy Desloratadine in permeability studies using in vitro models like rat jejunum?

- Methodological Answer : Optimize experimental conditions by pre-saturating intestinal tissue with inhibitors of efflux transporters (e.g., P-glycoprotein) to minimize active transport interference. Use LC-MS/MS instead of UPLC for enhanced sensitivity in detecting low analyte concentrations. Validate findings with complementary assays, such as intestinal ring studies, to assess tissue binding or metabolism. Ensure metabolic stability by confirming the absence of enzymatic conversion to metabolites like 3-hydroxydesloratadine during experiments .

Q. What methodological considerations are critical when studying pharmacokinetic interactions between 2,3-Dihydroxy Desloratadine and CYP450 inhibitors (e.g., fluoxetine, cimetidine)?

- Methodological Answer : Design crossover studies in controlled clinical settings to monitor plasma concentrations of 2,3-Dihydroxy Desloratadine and its metabolites (e.g., 3-hydroxydesloratadine) before and after co-administration with CYP inhibitors. Use population pharmacokinetic modeling to assess inter-individual variability and identify covariates (e.g., age, renal function) influencing drug clearance. Incorporate safety endpoints (e.g., adverse event monitoring) to evaluate clinical relevance despite increased plasma levels .

Q. How should multi-way data analysis techniques like PARAFAC be validated against traditional chromatographic methods for desloratadine quantification?

- Methodological Answer : Perform comparative studies using split samples analyzed via PARAFAC and UPLC. Calculate accuracy metrics (e.g., percent recovery, relative error) and precision parameters (e.g., intra-day/inter-day variability). Use statistical tests (e.g., Bland-Altman analysis) to assess agreement between methods. For PARAFAC, validate model robustness by testing its performance on spiked samples with known interferences (e.g., excipients) and varying pH conditions .

Data Contradiction and Resolution

Q. How can researchers resolve discrepancies between in vitro permeability models and observed clinical absorption of 2,3-Dihydroxy Desloratadine?

- Methodological Answer : Investigate potential tissue-specific binding or metabolism not captured in static in vitro models. Employ dynamic systems like perfused intestinal loops or physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo conditions. Cross-validate findings with clinical bioavailability studies, correlating in vitro permeability coefficients with observed absorption rates in human trials .

Experimental Design

Q. What protocols ensure safe handling of 2,3-Dihydroxy Desloratadine in laboratory settings, given its GHS hazards (e.g., respiratory irritation)?

- Methodological Answer : Implement engineering controls (e.g., fume hoods, HEPA filters) and personal protective equipment (PPE) compliant with GHS Category 2A/3 guidelines. Conduct routine air monitoring to detect particulate matter. For accidental exposure, follow first-aid protocols: flush eyes/skin with water for 15 minutes and seek medical evaluation for respiratory distress. Document incident reports to refine safety protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.